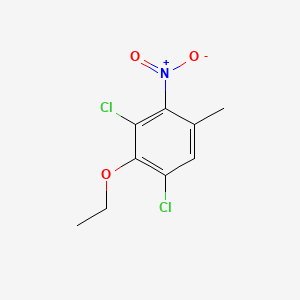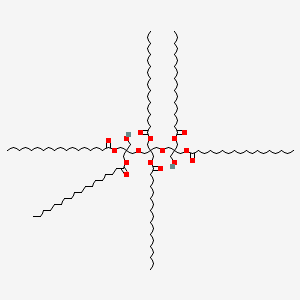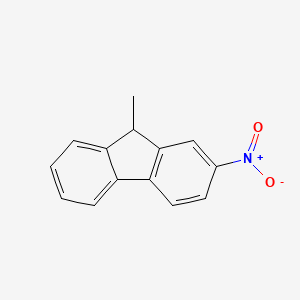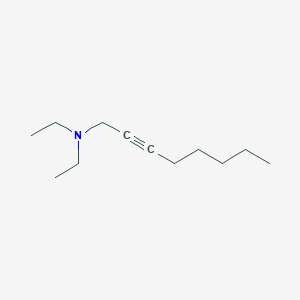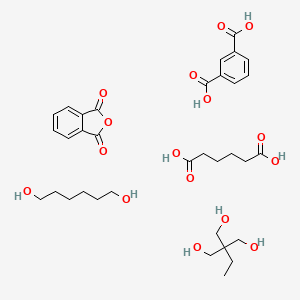
(4-methoxyphenyl)methyl Nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)methyl Nitrite is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a nitrite group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)methyl Nitrite typically involves the reaction of 4-methoxybenzyl alcohol with nitrous acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The general reaction scheme is as follows:
4-Methoxybenzyl alcohol+Nitrous acid→(4-Methoxyphenyl)methyl Nitrite+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain a low temperature, typically between 0-5°C, to prevent decomposition and side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methoxyphenyl)methyl Nitrite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzaldehyde.
Reduction: Reduction reactions can convert it to 4-methoxybenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.
Major Products:
Oxidation: 4-Methoxybenzaldehyde
Reduction: 4-Methoxybenzylamine
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)methyl Nitrite has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)methyl Nitrite involves its interaction with biological molecules through its nitrite group. The nitrite group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that can modify proteins, lipids, and nucleic acids. These modifications can alter the function of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl Nitrite: Similar in structure but lacks the methoxy group.
Ethyl Nitrite: Contains an ethyl group instead of the methoxyphenyl group.
4-Methoxybenzyl Alcohol: Precursor in the synthesis of (4-Methoxyphenyl)methyl Nitrite.
Uniqueness: this compound is unique due to the presence of both the methoxy and nitrite groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
67764-30-1 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl nitrite |
InChI |
InChI=1S/C8H9NO3/c1-11-8-4-2-7(3-5-8)6-12-9-10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
GARGGKGGWRZCPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)


